

# A Technical Guide to Fmoc-N-PEG36-acid for Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Fmoc-N-PEG36-acid**

Cat. No.: **B8006581**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Fmoc-N-PEG36-acid**, a critical bifunctional linker used in the development of advanced therapeutics. This document details the properties of the molecule, identifies key commercial suppliers, and outlines a representative experimental protocol for its application in solid-phase peptide synthesis (SPPS).

## Core Concepts and Applications

Fmoc-N-amido-PEG36-acid is a polyethylene glycol (PEG) derivative that contains an Fmoc-protected amine and a terminal carboxylic acid.<sup>[1][2]</sup> The long, hydrophilic PEG spacer, consisting of 36 ethylene glycol units, enhances the solubility and stability of the conjugated molecule in aqueous media.<sup>[1][3][4]</sup> This property is particularly valuable in drug delivery, as it can reduce the immunogenicity of peptides and proteins and suppress non-specific binding.<sup>[3]</sup>

The two functional groups of **Fmoc-N-PEG36-acid** allow for sequential and specific conjugation. The Fmoc (fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the amine, which can be removed under basic conditions, typically with piperidine, to reveal a free amine for further conjugation.<sup>[1][4][5]</sup> The terminal carboxylic acid can be activated to react with primary amine groups, forming a stable amide bond, which is crucial for linking the PEG moiety to peptides, proteins, or other drug molecules.<sup>[1][5]</sup>

Key applications of **Fmoc-N-PEG36-acid** in drug development include:

- Peptide and Protein Modification: Enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins.
- Antibody-Drug Conjugates (ADCs): Serving as a flexible linker between the antibody and the cytotoxic payload.
- PROTACs and Molecular Degraders: Acting as a linker to connect a target-binding ligand and an E3 ligase ligand.<sup>[6]</sup>
- Drug Delivery Systems: Used in the formulation of liposomes and nanoparticles for targeted drug delivery.<sup>[7]</sup>

## Commercial Supplier Data

A variety of commercial suppliers offer **Fmoc-N-PEG36-acid**, with slight variations in purity, formulation, and available data. The following table summarizes the key quantitative information from several prominent suppliers to facilitate comparison.

Supplier	Product Name	CAS Number	Molecular Weight ( g/mol )	Purity	Physical Form	Unit Sizes Available
CD Bioparticle s	Fmoc-N-amido-PEG36-Acid	Not specified	Not specified	Not specified	Not specified	100 mg, 250 mg[1]
Precise PEG	Fmoc-N-Amido-PEG36-Acid	2649489-46-1	1897.25	> 96%	Not specified	Not specified
Vector Labs	Fmoc-N-amido-dPEG®36-acid	756526-01-9	1897.22	> 98%	Not specified	100 mg, 1000 mg[4]
BroadPhar m	Fmoc-N-amido-PEG36-acid	2649489-46-1	Not specified	Not specified	Not specified	Not specified
Chem- Impex	Fmoc-amino-PEG36-acid	2649489-46-1	1897.22	Not specified	White solid[8]	100 mg, 250 mg, 1 g[8]
Biopharma PEG	Fmoc-NH-PEG36-COOH	850312-72-0	1897.22	≥93%[7]	Not specified	Not specified
AxisPharm	Fmoc-NH-PEG36-acid	Not specified	1897.23	≥95%	Not specified	Not specified

## Experimental Protocol: Incorporation of a PEG Linker into a Peptide via Solid-Phase Peptide

## Synthesis (SPPS)

This section provides a detailed methodology for the incorporation of **Fmoc-N-PEG36-acid** into a peptide sequence during Fmoc-based solid-phase peptide synthesis.

### Materials:

- Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
- **Fmoc-N-PEG36-acid**
- N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling reagent (e.g., HBTU, HATU)
- N-Hydroxybenzotriazole (HOBT) or suitable alternative
- 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
- DMF, peptide synthesis grade
- Dichloromethane (DCM)
- Diisopropylethylamine (DIEA)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
- Cold diethyl ether

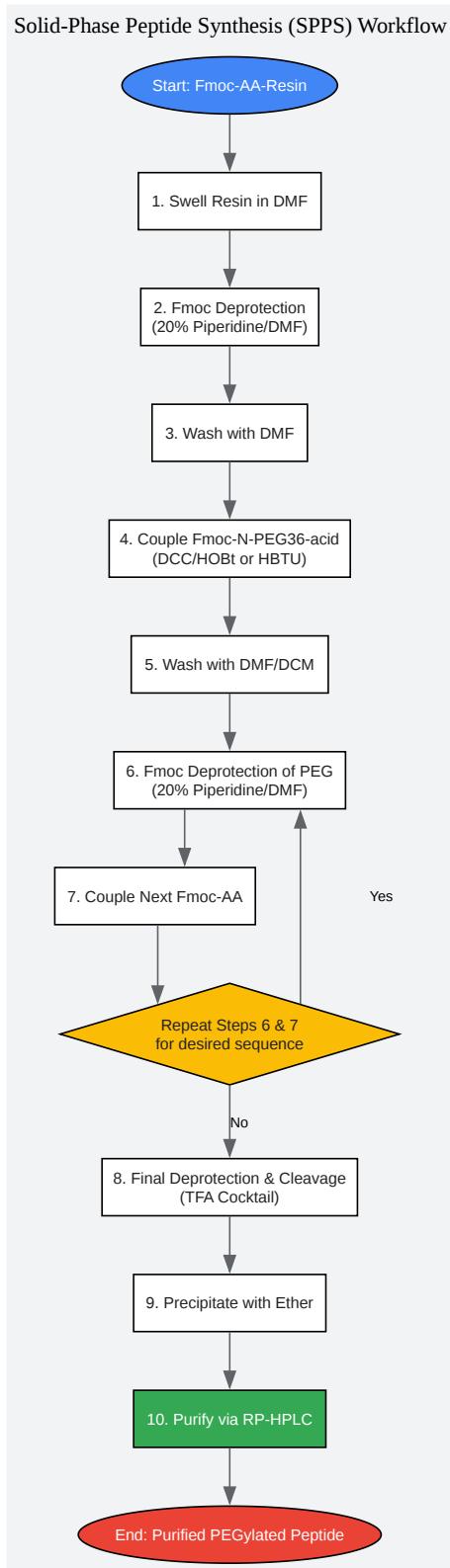
### Procedure:

- Resin Swelling: The peptide synthesis is initiated by swelling the resin-bound amino acid in DMF for at least one hour.[\[9\]](#)
- Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with a 20% piperidine solution in DMF.[\[10\]](#) This reaction is typically allowed to proceed for 15-30 minutes to ensure complete deprotection, exposing a free amine.[\[10\]](#) The resin is then thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

- PEG Linker Coupling:
  - In a separate vessel, dissolve **Fmoc-N-PEG36-acid** (typically 2-4 equivalents relative to the resin loading) in DMF.
  - Add a coupling agent such as DCC or HBTU/HATU and an activator like HOBt to the **Fmoc-N-PEG36-acid** solution to activate the carboxylic acid group.
  - Add this activated PEG linker solution to the reaction vessel containing the deprotected peptide-resin.
  - The coupling reaction is typically allowed to proceed for 1-2 hours with gentle agitation to ensure the formation of a stable amide bond.[10]
- Washing: After the coupling reaction, the resin is thoroughly washed with DMF and DCM to remove any unreacted reagents and byproducts.
- Chain Elongation (Optional): If additional amino acids are to be added after the PEG linker, the Fmoc group on the PEG linker is deprotected using the same piperidine treatment as in step 2, followed by coupling of the next Fmoc-protected amino acid.
- Final Deprotection and Cleavage: Once the desired peptide sequence is complete, the resin is treated with a cleavage cocktail to remove the side-chain protecting groups and cleave the peptide from the resin support.
- Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

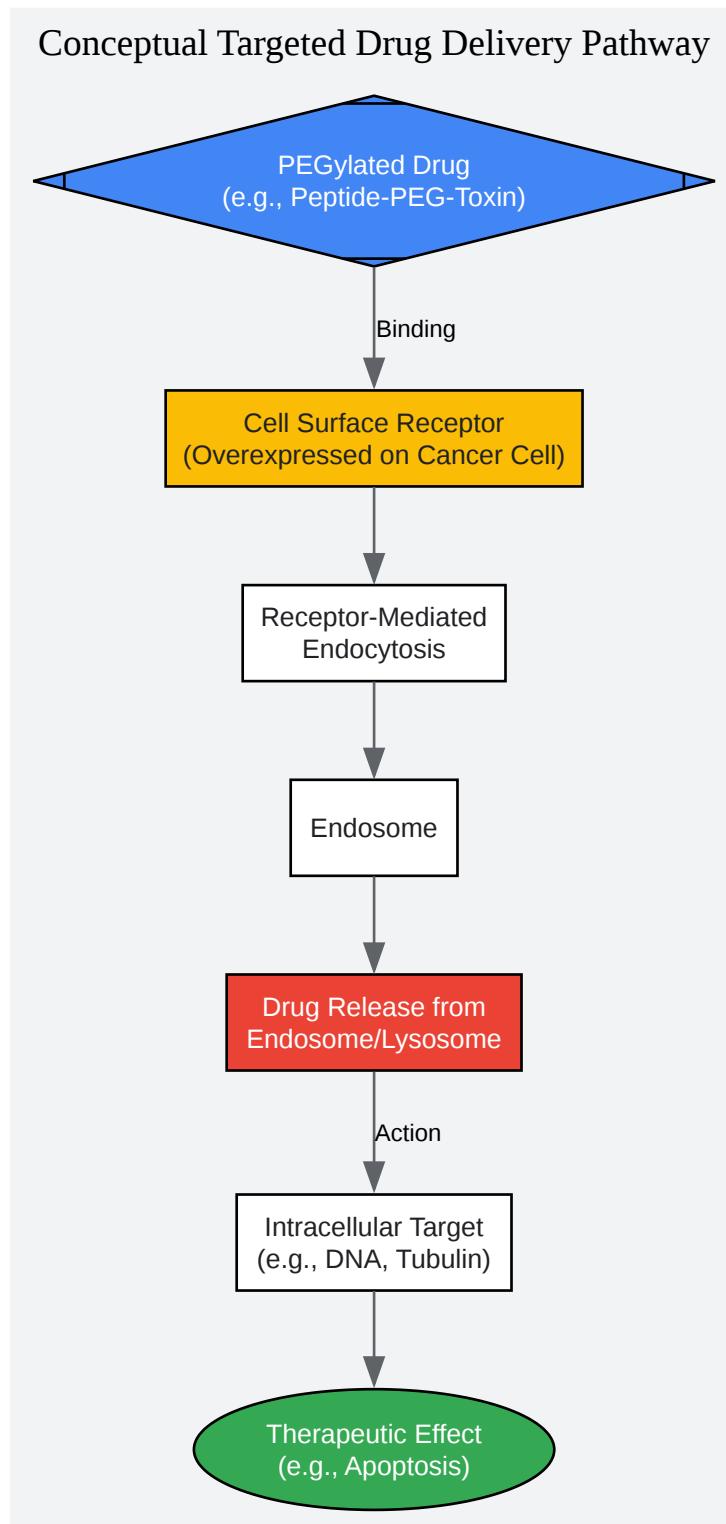
## Visualized Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for incorporating **Fmoc-N-PEG36-acid** into a peptide and a conceptual signaling pathway where a PEGylated therapeutic might be involved.



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Caption: Workflow for SPPS incorporation of a PEG linker.



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Caption: Targeted drug delivery via a PEGylated therapeutic.

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- To cite this document: BenchChem. [A Technical Guide to Fmoc-N-PEG36-acid for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8006581#commercial-suppliers-of-fmoc-n-peg36-acid>]

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